

Methyl 7-bromoheptanoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **Methyl 7-bromoheptanoate**

Cat. No.: **B1584644**

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 7-Bromoheptanoate**

Executive Summary

Methyl 7-bromoheptanoate is a bifunctional linear-chain aliphatic ester of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates a terminal electrophilic bromine atom and a nucleophilic-modifiable methyl ester, making it a versatile building block and linker molecule. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis and purification via Fischer esterification, thorough analytical characterization data, key applications, and essential safety and handling procedures. The molecular weight of **Methyl 7-bromoheptanoate** is a foundational parameter for all stoichiometric calculations, determined to be approximately 223.11 g/mol.

Core Physicochemical & Structural Properties

Methyl 7-bromoheptanoate is a colorless liquid at standard conditions. The molecule's utility stems from its orthogonal reactivity: the bromine atom serves as a good leaving group for nucleophilic substitution (e.g., alkylation of amines, thiols, or carbanions), while the methyl ester can be hydrolyzed to a carboxylic acid or undergo transesterification.

Table 1: Physicochemical Data for Methyl 7-Bromoheptanoate

Property	Value	Source(s)
Molecular Weight	223.11 g/mol	[1] [2]
Molecular Formula	C ₈ H ₁₅ BrO ₂	[1] [2]
CAS Number	54049-24-0	[1] [2]
Appearance	Clear, colorless liquid	[1]
Density	~1.239 - 1.257 g/cm ³	[1]
Boiling Point	~140-145 °C (at reduced pressure)	
Refractive Index	~1.455 - 1.465 (at 20°C)	[1]
SMILES	COC(=O)CCCCCBr	[2]
InChIKey	BXRLUWIDTDLHQE-UHFFFAOYSA-N	[2]

Synthesis via Acid-Catalyzed Esterification

The most direct and cost-effective method for preparing **methyl 7-bromoheptanoate** is the Fischer esterification of its parent carboxylic acid, 7-bromoheptanoic acid, using methanol in the presence of a strong acid catalyst.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[\[3\]](#)[\[4\]](#) The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the final ester product and regenerate the acid catalyst.[\[3\]](#)[\[4\]](#) To drive the reaction to completion, an excess of the alcohol reactant is typically used, in accordance with Le Châtelier's principle.[\[3\]](#)[\[5\]](#)

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

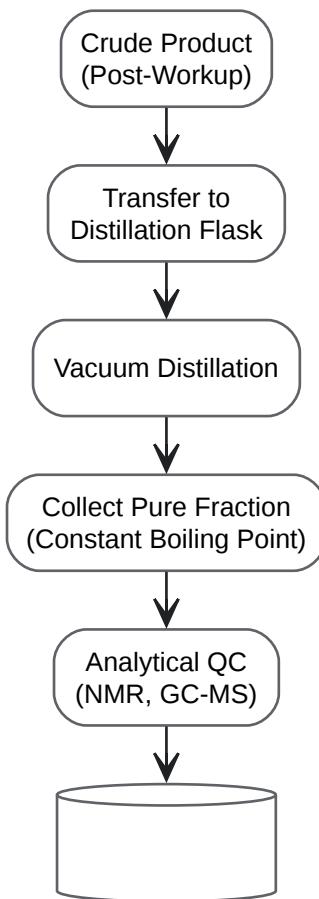
This protocol describes the synthesis of **methyl 7-bromoheptanoate** from 7-bromoheptanoic acid on a standard laboratory scale.

Materials:

- 7-bromoheptanoic acid (e.g., 10.0 g, 1.0 equiv)
- Anhydrous Methanol (MeOH, ~100 mL)
- Concentrated Sulfuric Acid (H₂SO₄, ~1 mL)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Diethyl Ether or Ethyl Acetate

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromoheptanoic acid (1.0 equiv).
- Reagent Addition: Add anhydrous methanol (~15-20 mL per gram of carboxylic acid). Begin stirring to dissolve the solid.
- Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (~0.1 mL per gram of carboxylic acid) to the stirring solution. Causality Note: H₂SO₄ is the catalyst that protonates the carbonyl, making it susceptible to nucleophilic attack by methanol.[4][6]
- Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.


- Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
- Work-up - Neutralization: Dissolve the oily residue in diethyl ether or ethyl acetate (~100 mL). Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL). Causality Note: This wash neutralizes the sulfuric acid catalyst and removes any unreacted 7-bromoheptanoic acid.[\[6\]](#)
- Work-up - Washing: Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase, initiating the drying process.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
- Concentration: Concentrate the filtrate under reduced pressure to yield the crude **methyl 7-bromoheptanoate** as an oil.

Purification and Analytical Characterization

For most applications, the crude product requires further purification, typically by vacuum distillation.

Purification Protocol: Vacuum Distillation

- Set up a fractional distillation apparatus for vacuum operation.
- Transfer the crude oil into the distillation flask.
- Slowly reduce the pressure and begin heating the flask gently.
- Collect the fraction boiling at the appropriate temperature and pressure range (e.g., ~140-145 °C, specific pressure dependent on vacuum pump efficiency). Self-Validation: A constant boiling point during distillation indicates the collection of a pure substance.

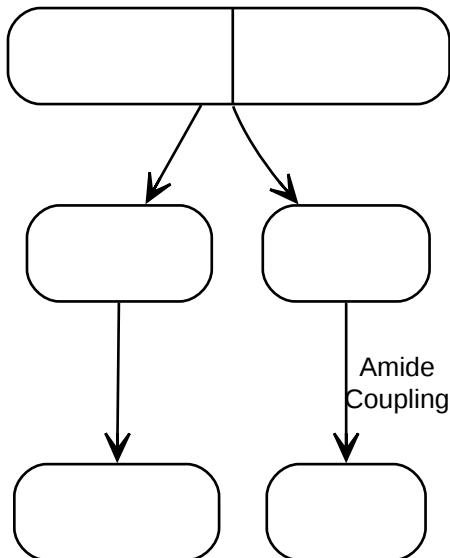
[Click to download full resolution via product page](#)

Caption: Post-synthesis purification workflow.

Analytical Data

The identity and purity of the final product must be confirmed by spectroscopic methods.

Table 2: Expected Spectroscopic Data for Methyl 7-bromoheptanoate


Technique	Expected Data
¹ H NMR	δ (ppm) ~3.67 (s, 3H, -OCH ₃), 3.40 (t, 2H, -CH ₂ Br), 2.30 (t, 2H, -CH ₂ CO ₂ Me), 1.85 (quint, 2H, -CH ₂ CH ₂ Br), 1.63 (quint, 2H, -CH ₂ CH ₂ CO ₂ Me), 1.35-1.48 (m, 4H, internal -CH ₂ CH ₂ -). (Note: Data adapted from highly similar ethyl ester[7])
¹³ C NMR	δ (ppm) ~174.0 (C=O), 51.5 (-OCH ₃), 34.0 (-CH ₂ CO ₂ Me), 33.8 (-CH ₂ Br), 32.5, 28.2, 27.8, 24.5 (internal -CH ₂ - carbons). (Note: Data adapted from highly similar ethyl ester[7])
IR	ν (cm ⁻¹) ~1740 (C=O stretch, strong), ~2950, 2860 (C-H stretch), ~1170 (C-O stretch), ~645 (C-Br stretch).
GC-MS	A single major peak in the gas chromatogram. Mass spectrum showing characteristic fragments. Molecular ion [M] ⁺ at m/z 222/224 (reflecting ⁷⁹ Br/ ⁸¹ Br isotopes).

Applications in Research and Drug Development

Methyl 7-bromoheptanoate is primarily used as a heterobifunctional linker. Its linear seven-carbon backbone (excluding the ester carbon) provides spatial separation between two conjugated moieties, which is critical in various applications.

- **PROTAC Synthesis:** It serves as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] One end (the bromine) can be functionalized to attach to a ligand for a target protein, while the other end (the ester, often after hydrolysis) is used to attach to a ligand for an E3 ubiquitin ligase, bringing the two proteins into proximity for targeted protein degradation.
- **Pharmaceutical Intermediates:** It is a key starting material for synthesizing more complex molecules, including derivatives of fatty acids for lipid-based drug delivery systems and other therapeutic agents.[1]

- Surface Modification: The carboxylic acid (post-hydrolysis) can be used to anchor the molecule to surfaces or nanoparticles, while the terminal bromide remains available for further "click" chemistry or other conjugation reactions.

[Click to download full resolution via product page](#)

Caption: Role as a heterobifunctional linker.

Safety, Handling, and Storage

As with all organobromine compounds, appropriate safety precautions are mandatory.

- Hazards: **Methyl 7-bromoheptanoate** may cause skin and eye irritation.[\[1\]](#) Inhalation of vapors should be avoided.
- Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: For optimal stability, the compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage is at 2-8°C.[\[1\]](#)
- First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek

medical attention if irritation persists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Methyl 7-bromoheptanoate | C8H15BrO2 | CID 554086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Methyl 7-bromoheptanoate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584644#methyl-7-bromoheptanoate-molecular-weight\]](https://www.benchchem.com/product/b1584644#methyl-7-bromoheptanoate-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com